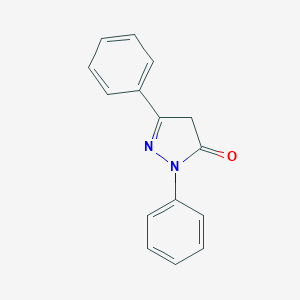
3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
Cat. No. B181913
Key on ui cas rn:
4845-49-2
M. Wt: 236.27 g/mol
InChI Key: MZKALFCNIJHTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750550
Procedure details


A mixture of 2,4-dihydro-2-phenyl-5-hydroxy-3H-pyrazol-3-one (1 g, 5.7 mmol) and POCl3 (1 g, 6.5 mmol) was heated at 100° C. for 4 hours and cooled. The mixture was diluted with ice/water and sodium bicarbonate solution was added (to pH=7). The aqueous layer was extracted with methylene chloride (3×), the organic layer was concentrated in vacuo, and the solid was crystallized from methylene chloride and recrystallized from acetonitrile and methylene chloride. The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane) to afford 110 mg of 2,4-dihydro-2-phenyl-5-chloro-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =Cl; R3 =H) and 56 mg of 1-phenyl-3-hydroxy-5-chloropyrazole as a white solid.


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16]>C(=O)(O)[O-].[Na+]>[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([N:7]2[C:11]([Cl:16])=[CH:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(CC1=O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (to pH=7)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with methylene chloride (3×)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was crystallized from methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetonitrile and methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
